In-Depth Technical Guide: 1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene
In-Depth Technical Guide: 1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene
CAS Number: 146370-52-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene, a key monomer in the synthesis of advanced polymer systems. This document details its chemical and physical properties, provides a validated experimental protocol for its synthesis, and outlines its primary applications and safety considerations.
Chemical and Physical Properties
1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene is a substituted aromatic compound primarily utilized as a precursor in the production of conductive polymers.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 146370-52-7 | [2][3][4] |
| Molecular Formula | C17H26Cl2O2 | [2][3] |
| Molecular Weight | 333.3 g/mol | [1] |
| Physical Form | Solid | [2][3] |
| Purity | Typically ≥98% | [2][3] |
| IUPAC Name | 1,4-bis(chloromethyl)-2-[(2-ethylhexyl)oxy]-5-methoxybenzene | [2] |
| Boiling Point (Predicted) | 421.6 ± 40.0 °C at 760 mmHg | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere | [2][3] |
| Solubility | Insoluble in water. |
Synthesis
The synthesis of 1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene is a multi-step process. A rapid and efficient method has been developed, which is crucial for producing high-purity monomer required for polymerization.
Synthesis Workflow
The overall synthesis can be visualized as a two-step process starting from 4-methoxyphenol.
Caption: Two-step synthesis of the target monomer.
Experimental Protocol
The following protocol is based on the rapid synthesis method which provides a good overall yield.
Step 1: Alkylation of 4-Methoxyphenol
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In a suitable reaction vessel, dissolve 4-methoxyphenol in dimethylformamide (DMF).
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Add potassium tert-butoxide to the solution. This acts as a strong base to deprotonate the phenol.
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To the resulting mixture, add 2-ethylhexyl bromide.
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The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched with water and the product, 1-((2-ethylhexyl)oxy)-4-methoxybenzene, is extracted using an organic solvent.
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The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Chloromethylation
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The purified 1-((2-ethylhexyl)oxy)-4-methoxybenzene is dissolved in a suitable solvent mixture, such as acetic acid.
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Paraformaldehyde and concentrated hydrochloric acid are added to the solution.
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The mixture is stirred, often with gentle heating, to facilitate the chloromethylation reaction. The progress of the reaction is monitored by TLC.
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Once the reaction is complete, the mixture is cooled and the product is precipitated by the addition of water or a non-polar solvent.
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The solid product, 1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene, is collected by filtration, washed, and dried.
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For high-purity applications, such as polymerization, recrystallization of the final product is recommended to remove any oligomeric impurities.
Spectroscopic Characterization
While specific spectral data for the title compound is not widely published in peer-reviewed literature, data for the analogous 1,4-bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene provides a close approximation for the expected spectral features.[5] The primary differences will be observed in the mass spectrum due to the different isotopic patterns of chlorine versus bromine, and slight shifts in the NMR and IR spectra due to the different electronegativity of the halogens.
Expected Spectroscopic Data:
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¹H NMR: Aromatic protons would appear as singlets in the aromatic region. The benzylic protons of the chloromethyl groups would also produce a characteristic singlet. The protons of the 2-ethylhexyl and methoxy groups will show their respective characteristic signals.
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¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the chloromethyl carbons, and the carbons of the alkoxy side chains.
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IR Spectroscopy: Key vibrational bands would include C-H stretching from the alkyl and aromatic groups, C=C stretching from the benzene ring, and C-O stretching from the ether and methoxy groups.[5] The C-Cl stretching vibration would also be present.
Applications
The primary application of 1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene is as a monomer for the synthesis of poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) and related conjugated polymers. These polymers are of significant interest in the field of organic electronics for applications in:
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Organic Light-Emitting Diodes (OLEDs)
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Organic Photovoltaics (OPVs)
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Organic Field-Effect Transistors (OFETs)
The 2-ethylhexyloxy and methoxy substituents on the benzene ring enhance the solubility of the resulting polymer in common organic solvents, facilitating its processing from solution for device fabrication.
As of the current literature, there are no established direct applications of this compound in drug development or as a modulator of specific biological signaling pathways. Its utility is predominantly in materials science.
Safety and Handling
1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene is classified as a hazardous substance.[2][3]
GHS Hazard Classification:
Precautionary Statements:
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P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][3][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][6]
-
P310: Immediately call a POISON CENTER or doctor/physician.[2][3][6]
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6]
References
- 1. semiconductor.alfachemic.com [semiconductor.alfachemic.com]
- 2. 1,4-Bis(chloromethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene | 146370-52-7 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. keyorganics.net [keyorganics.net]
- 5. Buy 1,4-Bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene | 209625-37-6 [smolecule.com]
- 6. angenechemical.com [angenechemical.com]
